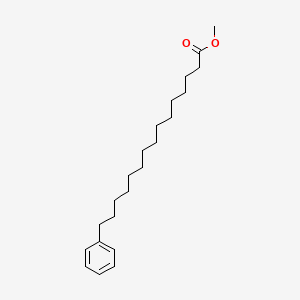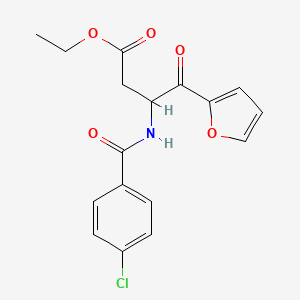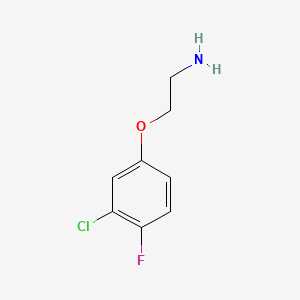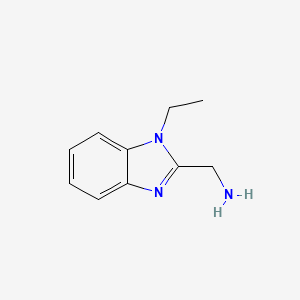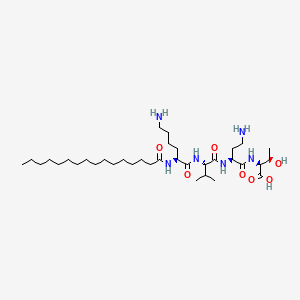
Syn-tacks
描述
Syn-tacks is a patented peptide complex composed of two synthetic peptides: Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine and Palmitoyl Dipeptide-5 Diaminohydroxybutyrate . This compound is primarily used in the cosmetic industry for its ability to improve skin elasticity, firmness, and suppleness by enhancing the function of the Dermal-Epidermal Junction (DEJ) .
准备方法
Synthetic Routes and Reaction Conditions
Syn-tacks is synthesized through a series of peptide synthesis reactions. The key components, Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine and Palmitoyl Dipeptide-5 Diaminohydroxybutyrate, are synthesized using standard solid-phase peptide synthesis (SPPS) techniques . The peptides are then coupled with palmitic acid to enhance their lipophilicity and skin penetration .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale peptide synthesis reactors. The process involves the sequential addition of amino acids to a growing peptide chain, followed by coupling with palmitic acid . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
化学反应分析
Types of Reactions
Syn-tacks primarily undergoes peptide bond formation and hydrolysis reactions. The peptides in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide bonds .
Common Reagents and Conditions
Peptide Bond Formation: Typically involves the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Hydrolysis: Can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products
The major products formed from the hydrolysis of this compound are the individual amino acids and palmitic acid .
科学研究应用
Syn-tacks has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis reactions.
Biology: Investigated for its role in cell signaling and protein interactions at the DEJ.
Medicine: Explored for its potential in wound healing and skin regeneration therapies.
Industry: Widely used in cosmetic formulations for anti-aging and skin-restructuring products.
作用机制
Syn-tacks exerts its effects by significantly stimulating the synthesis of key structural proteins at the DEJ, including Laminin V, Collagen types IV, VII, and XVII, and Integrin β4 . By increasing the levels of these proteins, this compound enhances the structural integrity and communication between the dermal and epidermal layers, leading to improved skin elasticity, firmness, and suppleness .
相似化合物的比较
Similar Compounds
Matrixyl (Palmitoyl Pentapeptide-4): Another peptide used in anti-aging products, known for stimulating collagen synthesis.
Argireline (Acetyl Hexapeptide-8): A peptide that reduces the appearance of wrinkles by inhibiting neurotransmitter release.
Copper Peptides (Copper Tripeptide-1): Known for their wound healing and anti-inflammatory properties.
Uniqueness of Syn-tacks
This compound is unique due to its dual peptide composition, which allows it to interact with multiple protein structures at the DEJ simultaneously . This broad-spectrum activity provides a comprehensive approach to improving skin structure and function, making it highly effective in anti-aging and skin-restructuring applications .
属性
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68N6O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48)/t26-,27+,28+,30+,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYVWYKOCOGULA-JBUMCTQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883558-31-4 | |
| Record name | Palmitoyllysylvalyldiaminobutyroylthreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883558314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALMITOYLLYSYLVALYLDIAMINOBUTYROYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1615WE9073 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


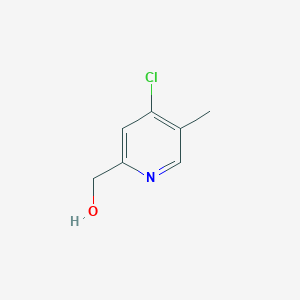
![(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate](/img/structure/B3292979.png)
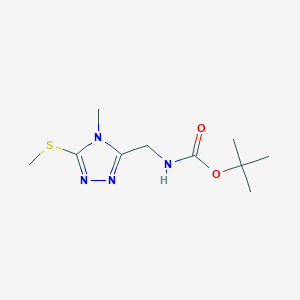
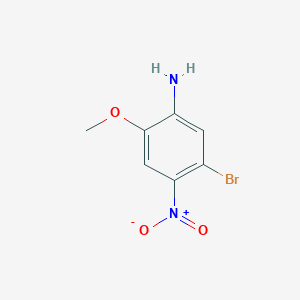
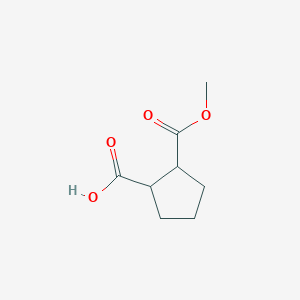
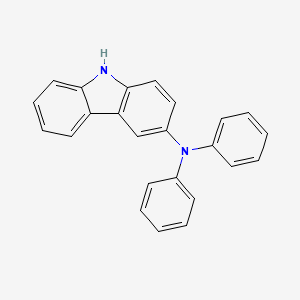
![[6-(1H-imidazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B3292995.png)
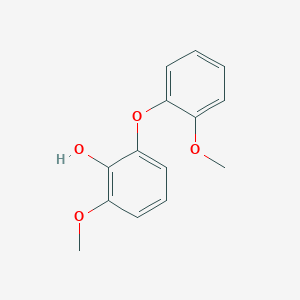
![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B3293008.png)
![5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B3293014.png)
